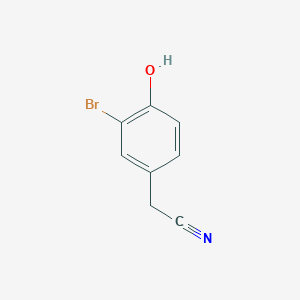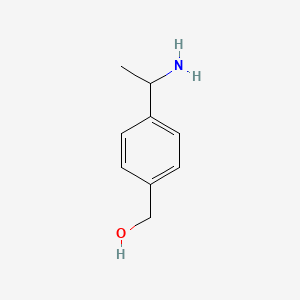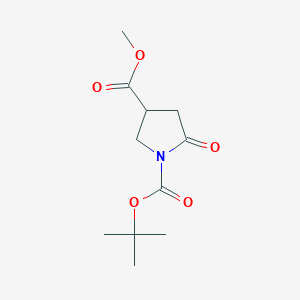
3-Bromo-4-hydroxyphenylacetonitrile
説明
3-Bromo-4-hydroxyphenylacetonitrile is a natural product found in Pseudoceratina purpurea with data available.
科学的研究の応用
Herbicide Resistance : A study conducted by Stalker, Mcbride, and Malyj (1988) explored the use of a bacterial gene to confer resistance to the herbicide bromoxynil, a compound related to 3-Bromo-4-hydroxyphenylacetonitrile. The gene encoding a specific nitrilase converted bromoxynil into its primary metabolite, demonstrating a novel approach to achieving herbicide resistance in plants (Stalker, Mcbride, & Malyj, 1988).
Antibacterial Compounds : Goud et al. (2003) isolated two new bromotyrosine-derived metabolites, along with known compounds including this compound, from the sponge Psammaplysilla purpurea. The study highlights the potential antibacterial properties of these compounds (Goud et al., 2003).
Anaerobic Biodegradability : Knight, Berman, and Häggblom (2003) investigated the anaerobic biodegradability of bromoxynil, which is structurally similar to this compound. They found that bromoxynil is degraded under various anaerobic conditions, providing insights into its environmental impact (Knight, Berman, & Häggblom, 2003).
Chemical Synthesis : Wang et al. (2016) described a rapid synthesis method for bromo-4-isobutyloxyphenyl carbothioamide, an intermediate in the synthesis of biologically active compounds. This process involves steps including bromination and thioamidation, relevant to the chemical manipulation of this compound (Wang et al., 2016).
Photodegradation Research : Kochany (1992) explored the photodegradation of bromoxynil, a compound related to this compound, in the presence of carbonates. The study helps understand the environmental fate of such compounds (Kochany, 1992).
Natural Product Isolation : Zhao et al. (2004) isolated new bromophenol derivatives from the red alga Rhodomela confervoides. These compounds, including derivatives similar to this compound, have potential applications in drug discovery (Zhao et al., 2004).
特性
IUPAC Name |
2-(3-bromo-4-hydroxyphenyl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-7-5-6(3-4-10)1-2-8(7)11/h1-2,5,11H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCODWEBAJYREDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90461944 | |
| Record name | 3-bromo-4-hydroxyphenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90461944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73348-21-7 | |
| Record name | 3-bromo-4-hydroxyphenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90461944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(5E)-5-[(2,2-Difluoro-1,3-benzodioxol-5-YL)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B7899884.png)

![6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide](/img/structure/B7899893.png)
![4-Chloro-6-methoxy-3-[(4-methoxyphenyl)sulfonyl]quinoline](/img/structure/B7899896.png)

![3-(Benzylamino)-4-oxo-4-[2-(phenylcarbonyl)hydrazinyl]butanoic acid (non-preferred name)](/img/structure/B7899908.png)





